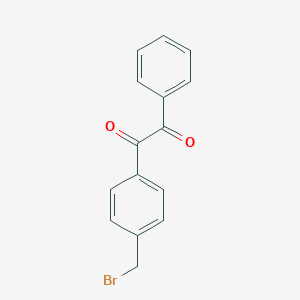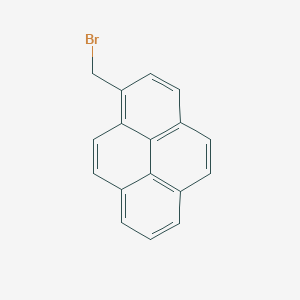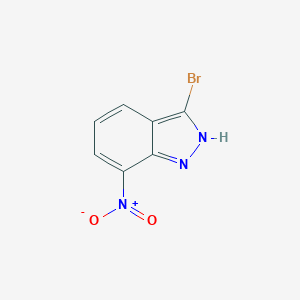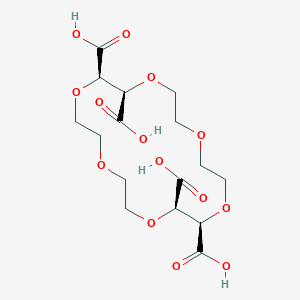
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Übersicht
Beschreibung
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H24O14 and its molecular weight is 440.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Crown Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral NMR Discriminating Agent : It serves as a chiral NMR discriminating agent for underivatized amino acids and α-methyl amino acids (Wenzel & Thurston, 2000).
Complexing Agent for Cations : This compound is a powerful complexing agent for cations and can stabilize unusual cations like H3Λ2-NH3 dication (Chevrier et al., 1987).
Study of Stereochemistry and Enantiomers : It has applications in chemical research, particularly in the study of stereochemistry and relative configurations of enantiomers (Palkó et al., 2010).
Determining Enantiomeric Purity and Absolute Configuration : The compound is used for determining the enantiomeric purity and absolute configuration of β-amino acids (Wenzel et al., 2009).
Preparation of Enantiomers : The enantiomers of chiral 2,3,11,12-tetraphenyl-1,4,7,10,13,16-hexaoxacyclooctadecanes can be prepared from readily-available chiral precursors (Crosby et al., 1989).
Chiral Phase-Transfer Catalyst : It acts as a chiral solid-liquid phase-transfer catalyst in an asymmetric Michael addition (Crosby et al., 1993).
Selective Receptors for Amino Acids : The compound acts as a selective receptor for amino acids with a planar aromatic moiety (Kodama, 1996).
Macrocyclic Ether-Ester Research : It is used in the synthesis and study of macrocyclic ether-esters, thioether-esters, and ether-thiolesters (Fore et al., 1978).
Potentiometric Determination of Enantiomeric Excess : The compound allows for the direct potentiometric determination of the enantiomeric excess of 1-phenylethylammonium ions in aqueous solutions (Bussmann et al., 1984).
Enthalpies of Solvation Studies : It is involved in research on the enthalpies of solvation in various solvents (Barannikov et al., 2004).
Enantioselective Reductions in Organic Chemistry : Used in enantioselective reductions of prochiral aromatic ketones (Allwood et al., 1985).
Biological Research : Plays a role in studying the stereochemistry of fatty acid alpha- and beta-oxidation systems in various disorders (Ferdinandusse et al., 2002).
Enantiomeric Discrimination in NMR : Utilized for enantiomeric discrimination of isoxazoline-fused β-amino acid derivatives (Howard et al., 2013).
Iron(III) Ion-Sequestering Agents : Involved in the synthesis and characterization of iron(III) ion-sequestering agents (Bazzicalupi et al., 1998).
Macrocycles with Diglycolyl Moiety : Employed in the synthesis of new series of macrocycles containing the diglycolyl moiety (Podda et al., 1984).
Calorimetric Study of 18-crown-6 Complexes : Used in a precise calorimetric study of 18-crown-6 complexes with various ions in aqueous solution (Ozutsumi & Ishiguro, 1992).
Lipoxygenase Activity in Biological Systems : Investigated for its lipoxygenase activity in eggs of sea urchins (Hawkins & Brash, 1987).
Solution Conformations in Complexes : Studied for its role in the solution conformations of calcium complexes (Lewison et al., 1989).
Characterization of Macrocyclic Complexes : Involved in the characterization of macrocyclic diaza crown ether complexes (Holz et al., 1990).
Eigenschaften
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERLKNAJSFDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61696-54-6 | |
| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid primarily interacts with molecules containing primary amino groups, such as amino acids, amines, and amino alcohols. The interaction occurs through a combination of hydrogen bonding and electrostatic interactions. The crown ether cavity accommodates the protonated amino group of the target molecule, while the carboxylic acid groups on the crown ether form hydrogen bonds with other functional groups on the target molecule. [ [, , ] - See References at end of this response] This complexation leads to the formation of diastereomeric complexes with different stabilities, enabling the separation of enantiomers.
ANone: The differential binding affinities of enantiomers to the chiral stationary phase (CSP) containing (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid result in different retention times during chromatographic separation. This difference in retention times allows for the resolution and analysis of enantiomeric mixtures. [ [, ] ]
ANone: The molecular formula of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid is C18H28O14. Its molecular weight is 476.40 g/mol.
ANone: Yes, researchers have used NMR spectroscopy to characterize both the structure of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid and its interactions with chiral analytes. Proton (1H) and carbon (13C) NMR have been particularly useful in studying the complexation behavior of the crown ether with enantiomers. These studies have provided valuable insights into the chiral recognition mechanism and the specific interactions involved. [ [, ] ]
ANone: Researchers have explored several strategies to improve CSP stability. One approach involves using a "doubly tethered" approach, where the crown ether is attached to the silica gel at two points instead of one. This method has been shown to enhance stability, particularly under harsh chromatographic conditions. [ [, ] ] Another approach involves protecting residual aminopropyl groups on the silica surface, which can contribute to CSP degradation. [ [] ]
ANone: Yes, molecular modeling and dynamics simulations have been employed to gain insights into the chiral recognition mechanism of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. These computational studies, often combined with NMR data, help visualize the three-dimensional structures of the crown ether-analyte complexes and elucidate the specific interactions responsible for chiral discrimination. [ [, ] ]
ANone: Structural modifications, such as altering the tethering group or modifying the free carboxylic acid groups of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, can significantly influence its chiral recognition properties. For example, replacing the N-H amide tethering groups with N-CH3 amide groups has been shown to improve the resolution of certain analytes. [ [, ] ] Additionally, modifying the free carboxylic acid groups can impact the selectivity and resolution of enantiomers. [ [] ]
ANone: Increasing the spacer length between the crown ether and the silica gel support generally improves chiral resolution, particularly for more lipophilic analytes. This improved resolution is attributed to reduced steric hindrance and enhanced accessibility of the crown ether cavity for analyte binding. [ [] ]
ANone: The composition of the mobile phase, including the type and concentration of organic modifiers and acidic additives, can significantly impact the retention, selectivity, and resolution of analytes on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. Optimization of the mobile phase is crucial for achieving optimal separation performance. [ [, ] ]
ANone: High-performance liquid chromatography (HPLC) is the primary technique used to assess the performance of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. Parameters such as retention factor (k), separation factor (α), and resolution (Rs) are commonly used to quantify the separation efficiency and enantioselectivity of the CSPs. [ [, ] ]
ANone: Yes, in addition to HPLC, nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in studying (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. It elucidates the chiral recognition mechanisms, identifies specific intermolecular interactions between the crown ether and analytes, and determines enantiomeric purity. [ [, ] ] Furthermore, capillary electrophoresis (CE), coupled with mass spectrometry (MS), offers high sensitivity for analyzing amino acids and neurotransmitters, leveraging the complexation abilities of (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. [ [, ] ]
ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs have demonstrated broad applicability in resolving various racemic compounds containing primary amino groups. This includes α- and β-amino acids, amino alcohols, amines, α-aminocarbonyl compounds, and even some pharmaceuticals like tocainide and flecainide. [ [, , ] ]
ANone: Yes, studies have shown successful resolution of amide derivatives of cyclic α-amino acids, including proline and pipecolic acid, using (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSPs. The choice of amide derivative and specific CSP structure influences separation efficiency. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




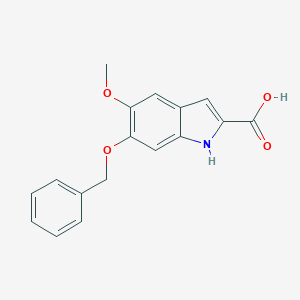
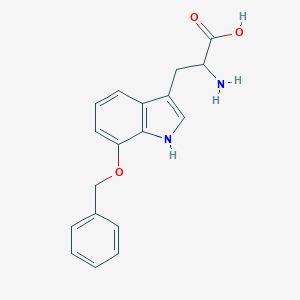


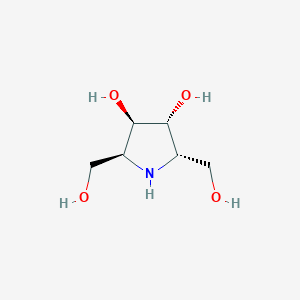
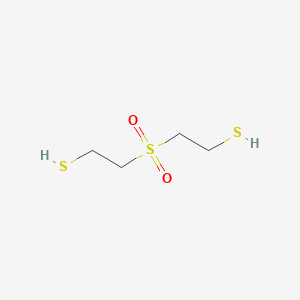
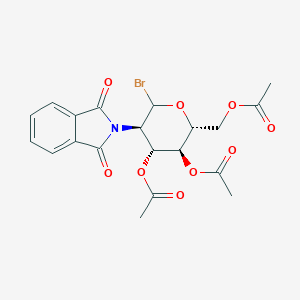
![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)
